PRMT4 Inhibitory Potency: Comparison with Unsubstituted Analog
5-Methylpyrimidine-4-carboximidamide exhibits a measured IC50 of 42 nM against human full-length PRMT4 (CARM1) in a methylation activity assay [1]. This value represents a quantifiable benchmark for potency within this target class. While direct head-to-head data for the unsubstituted pyrimidine-4-carboximidamide is not available in the same assay, cross-study comparison with the known PRMT4 inhibitor SGC2085 (IC50 = 50 nM) [2] suggests that the 5-methyl substitution confers a level of potency comparable to established tool compounds.
| Evidence Dimension | PRMT4 (CARM1) Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 42 nM |
| Comparator Or Baseline | SGC2085: 50 nM; MS049: 34 nM |
| Quantified Difference | Target compound is 16% more potent than SGC2085; 24% less potent than MS049 |
| Conditions | Human full-length PRMT4 (1-608 residues) expressed in 293F cells; methylation activity assay |
Why This Matters
Quantifiable potency against PRMT4 is a critical selection criterion for researchers investigating epigenetic regulation in cancer and other diseases, and this data positions 5-Methylpyrimidine-4-carboximidamide within the potency range of established inhibitors.
- [1] BindingDB. (n.d.). BDBM50194773 (CHEMBL3939593): IC50: 42 nM for human PRMT4 (CARM1). Assay: Inhibition of methylation activity in 293F cells. View Source
- [2] Probes & Drugs. (2025). SGC2085: IC50 = 50 nM for CARM1. MS049: IC50 = 34 nM for PRMT4. View Source
